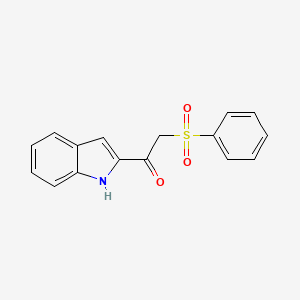
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone
Vue d'ensemble
Description
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone, commonly known as Indole-2-carboxylic acid phenylsulfonyl ethyl ketone (ICP), is a synthetic compound known for its potential as a therapeutic agent. ICP has been studied extensively for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its diverse biological activities, making it a valuable tool for researchers. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its bioavailability and pharmacokinetics have not been extensively studied.
Orientations Futures
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has shown promising results in various preclinical studies. However, further studies are needed to fully understand its mechanism of action and pharmacokinetics. In addition, clinical studies are needed to evaluate its safety and efficacy in humans. Furthermore, the potential of this compound as a therapeutic agent in various diseases, including cancer and diabetes, should be further explored.
Applications De Recherche Scientifique
1-(1H-indol-2-yl)-2-(phenylsulfonyl)ethanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, this compound has been reported to induce apoptosis and inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1-(1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(11-21(19,20)13-7-2-1-3-8-13)15-10-12-6-4-5-9-14(12)17-15/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKJCHTSAYSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)
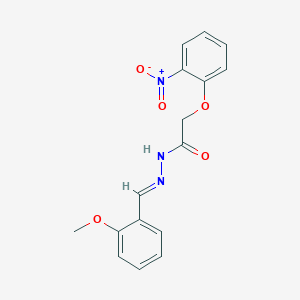
![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)
![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)
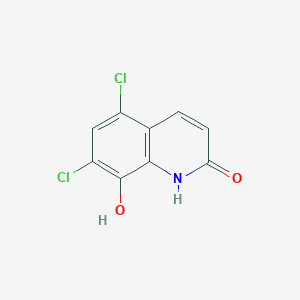
![2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)
![N'-[1-(4-methylphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3856767.png)
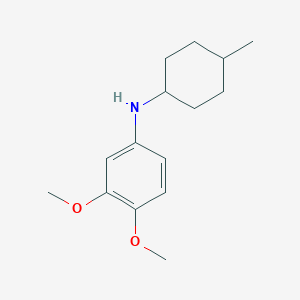


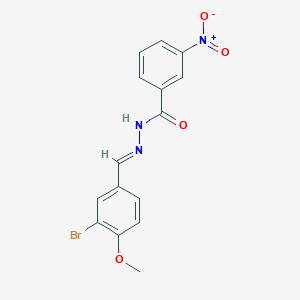
![3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856813.png)

